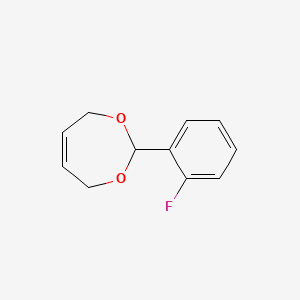
2-(4-Formylpyrazol-1-yl)acetic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazole derivatives, such as 2-(4-Formylpyrazol-1-yl)acetic acid, has been a topic of significant scientific interest . For instance, one method involves the Vilsmeier-Haack cyclization-formilation of different hydrazones, which are generated from acetophenones and 2-hydrazinylpyridine .Molecular Structure Analysis
The molecular structure of 2-(4-Formylpyrazol-1-yl)acetic acid is based on a pyrazole core, a five-membered ring with two adjacent nitrogen atoms . The pyrazole ring can be functionalized at various positions, leading to a wide range of structural variants .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis of Derivatives : 2-(4-Formylpyrazol-1-yl)acetic acid is used in the synthesis of various chemical compounds. For example, its derivatives, such as esters of 2-((4-R-5-(thiophene-2-yl)-4H-1,2,4-triazoles-3-yl)thio)acetic acids, have been synthesized to explore their physical and chemical properties and acute toxicity (Salionov, 2015).
- Intramolecular Ugi Reaction : This compound is used in intramolecular Ugi reactions to create unique chemical structures. For instance, 2-(3-Chloro-2-formyl-1H-indol-1-yl) acetic acid, a related compound, undergoes such reactions to produce novel derivatives (Ghandi, Zarezadeh, & Taheri, 2012).
Biological and Pharmacological Activities
- Aldose Reductase Inhibitors : Some derivatives of 2-(4-Formylpyrazol-1-yl)acetic acid exhibit pharmacological activities, such as inhibition of aldose reductase. This enzyme is involved in diabetic complications, and its inhibition is a target for drug development (Kučerová-Chlupáčová et al., 2020).
- Synthesis of Anticancer Compounds : Derivatives of this compound have been used in the synthesis of anticancer agents. For instance, 2-pyrazoline derivatives bearing the 4-Aryloxy-7-chloroquinoline fragment showed significant antitumor activity in vitro (Montoya et al., 2014).
Material Science and Chemistry
- Formation of Energetic Materials : Derivatives of 2-(4-Formylpyrazol-1-yl)acetic acid are used in the formation of energetic materials. For example, 2-(5-Nitroiminotetrazol-1-yl)acetic acid is used in synthesizing nitroiminotetrazolate salts, which have applications in the field of materials chemistry (Joo et al., 2012).
Applications in Organic Synthesis
- Building Blocks in Organic Synthesis : 4-Formylpyrazoles, including those related to 2-(4-Formylpyrazol-1-yl)acetic acid, serve as building blocks in organic synthesis. They are used to generate a wide range of organic compounds and heterocycles with various biological activities (Bala, Kumari, Sood, & Singh, 2019).
Propriétés
IUPAC Name |
2-(4-formylpyrazol-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c9-4-5-1-7-8(2-5)3-6(10)11/h1-2,4H,3H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSIBHRWICRDOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(=O)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[3-(4-chlorophenyl)-5-cyanotriazol-4-yl]-N,N-dimethylmethanimidamide](/img/structure/B3096111.png)
![4-Amino-3,3-dimethyl-1-[1-phenylethyl]-pyrrolidin-2-one](/img/structure/B3096118.png)
![tert-Butyl 3-{[2-(1H-indol-3-yl)ethyl]amino}propanoate](/img/structure/B3096126.png)
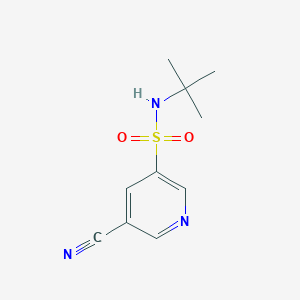
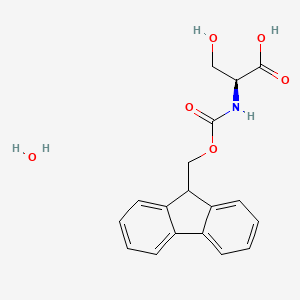
![Racemic-(1S,3S,4R,5R)-2-Tert-Butyl 3-Ethyl 5-Amino-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate](/img/structure/B3096161.png)

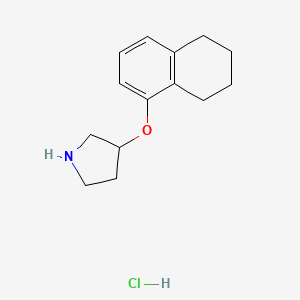
![6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B3096195.png)
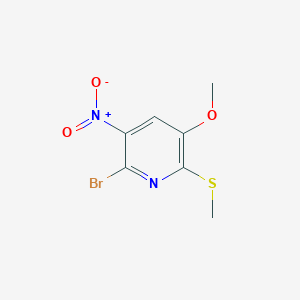
![5-[(3,5-Dibromo-4-hydroxyphenyl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B3096206.png)
